4-Ethylphenyl isothiocyanate

Description

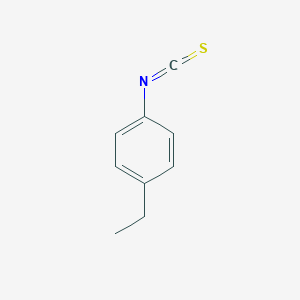

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLWCGRHJFEMQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172227 | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18856-63-8 | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018856638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-4-isothiocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate

Abstract: 4-Ethylphenyl isothiocyanate (4-EPITC) is an aromatic organosulfur compound belonging to the isothiocyanate family. Possessing the characteristic -N=C=S functional group, it serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry. Isothiocyanates are recognized for their biological activities, including potential anticarcinogenic properties. This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential mechanisms of action of this compound, tailored for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 1-ethyl-4-isothiocyanatobenzene, is a derivative of benzene.[1] Its core chemical and physical properties are summarized below, providing essential data for laboratory and research applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NS | [2][3] |

| Molecular Weight | 163.24 g/mol | [1][2] |

| CAS Number | 18856-63-8 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 245 °C (lit.) | [1][5] |

| Melting Point | -21 °C (lit.) | [6] |

| Density | 1.075 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.62 (lit.) | [1][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Water Solubility (log10WS) | -3.19 (Calculated) | [2] |

| Octanol/Water Partition Coeff. (logPoct/wat) | 2.983 (Calculated) | [2] |

| InChI Key | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [1][2][3] |

| SMILES | CCc1ccc(N=C=S)cc1 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While specific spectra are proprietary, the expected characteristic signals are outlined based on its structure and data from the NIST WebBook.[3][7]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, typically appearing in the range of 2050-2150 cm⁻¹. Other expected peaks include C-H stretches from the ethyl group and aromatic ring (around 2850-3100 cm⁻¹) and C=C stretching vibrations from the aromatic ring (around 1450-1600 cm⁻¹).[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group—a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂) protons. The aromatic protons on the disubstituted benzene ring would appear as two doublets in the aromatic region (typically 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the isothiocyanate carbon (-N=C=S) in the range of 125-140 ppm. Signals for the four distinct aromatic carbons and the two carbons of the ethyl group would also be present.

-

-

Mass Spectrometry (MS): The electron ionization mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 163).[3][9] Fragmentation patterns would likely involve the loss of the ethyl group or cleavage related to the isothiocyanate moiety.

Synthesis and Reactivity

Synthesis Aryl isothiocyanates are commonly synthesized from the corresponding primary amines. A general and effective method involves the reaction of the amine with carbon disulfide in the presence of a base (like triethylamine) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate.[10]

Figure 1. General synthesis workflow for this compound.

Reactivity The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group.[11][12] This carbon is highly susceptible to nucleophilic attack, making it a valuable synthon for creating a variety of sulfur- and nitrogen-containing compounds. Common reactions include:

-

Reaction with Amines: Forms substituted thioureas.

-

Reaction with Alcohols: Forms thiocarbamates.

-

Reaction with Thiols: Forms dithiocarbamates.

This reactivity is fundamental to its application in synthesizing heterocyclic compounds and other complex molecules of interest in drug development.[11]

Experimental Protocols

Protocol: Synthesis of this compound from 4-Ethylaniline

This protocol is a representative method based on established syntheses of aryl isothiocyanates.[10][13]

Materials:

-

4-Ethylaniline

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl) or similar reagent

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dithiocarbamate Salt Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-ethylaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add carbon disulfide (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-3 hours until the formation of the triethylammonium dithiocarbamate salt is complete (monitor by TLC).

-

-

Isothiocyanate Formation:

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise.

-

Let the reaction proceed at room temperature for 3-4 hours or until completion.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation to obtain pure this compound.

-

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

Biological Activity and Mechanism of Action

Isothiocyanates (ITCs), as a class, are known for their chemopreventive properties.[14][15] Their mechanism of action is multifaceted, primarily involving the modulation of cellular pathways related to detoxification, inflammation, and apoptosis.[14][16]

-

Induction of Phase II Detoxifying Enzymes: ITCs are potent inducers of phase II enzymes, such as Glutathione S-transferase (GST) and Heme oxygenase 1 (HO-1).[4][14] This is largely mediated through the Keap1-Nrf2 pathway. ITCs can react with cysteine residues on Keap1, disrupting its ability to target the transcription factor Nrf2 for degradation. Liberated Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of cytoprotective genes.[4][14]

-

Inhibition of NF-κB Signaling: Chronic inflammation is a key driver of carcinogenesis. Many ITCs can suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[15] This can occur through the inhibition of IκB kinase (IKK), which prevents the degradation of the IκB inhibitor and keeps NF-κB sequestered in the cytoplasm, thereby reducing the expression of pro-inflammatory genes like COX-2 and TNF-α.[15]

-

Induction of Apoptosis: ITCs can induce apoptosis in cancer cells through various mechanisms, including the regulation of the Bcl-2 family of proteins, activation of mitogen-activated protein kinase (MAPK) signaling, and subsequent activation of caspases.[14][16]

Figure 2. General signaling pathways modulated by isothiocyanates (ITCs).

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1][6][17] It is also toxic if swallowed and may cause respiratory irritation or sensitization.[6][17][18]

Table 2: GHS Hazard Information for this compound

| Category | Code | Statement | Pictogram |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Eye Damage | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

| Acute Toxicity, Oral | H301 | Toxic if swallowed | GHS06 (Skull and Crossbones) |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | GHS08 (Health Hazard) |

| Skin Sensitization | H317 | May cause an allergic skin reaction | GHS07 (Exclamation Mark) |

| Aquatic Hazard | H411 | Toxic to aquatic life with long lasting effects | GHS09 (Environment) |

Handling Recommendations:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6][19]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][19]

-

Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Keep away from heat, sparks, and open flames.[6]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][19] Avoid exposure to moisture.[6][18]

References

- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. PubChemLite - this compound (C9H9NS) [pubchemlite.lcsb.uni.lu]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. cbijournal.com [cbijournal.com]

- 14. redalyc.org [redalyc.org]

- 15. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-ethylphenyl isothiocyanate, a valuable building block in organic synthesis and medicinal chemistry. This document details established synthetic methodologies, thorough characterization protocols, and presents key analytical data in a clear and accessible format.

Introduction

This compound (CAS No. 18856-63-8) is an aromatic isothiocyanate that serves as a versatile intermediate in the synthesis of a wide range of nitrogen- and sulfur-containing heterocyclic compounds, thiourea derivatives, and other biologically active molecules. Its utility in drug discovery and materials science necessitates reliable and well-documented procedures for its preparation and characterization. This guide provides detailed experimental protocols and data to support researchers in these fields.

Synthesis of this compound

The synthesis of this compound is most commonly achieved by the conversion of 4-ethylaniline. Two primary methods are widely employed: the thiophosgene method and the carbon disulfide method.

Method 1: The Thiophosgene Method

This method offers a direct and often high-yielding route to the desired isothiocyanate. However, it involves the use of thiophosgene, a highly toxic and corrosive reagent, necessitating stringent safety precautions.

Reaction Scheme:

4-Ethylaniline reacts with thiophosgene in a biphasic system to form this compound.

Experimental Protocol:

-

Materials: 4-Ethylaniline, thiophosgene, dichloromethane (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃) solution, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

In a well-ventilated fume hood, a 100 mL round-bottom flask is charged with 4-ethylaniline (5.0 mmol, 1.0 equiv.), dichloromethane (25 mL), and a saturated aqueous solution of sodium bicarbonate (25 mL).

-

The biphasic mixture is stirred vigorously at room temperature.

-

Thiophosgene (6.0 mmol, 1.2 equiv.) is added slowly to the stirring mixture.

-

The reaction is stirred for 1 hour, and its progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the two phases are separated using a separatory funnel.

-

The aqueous phase is extracted with dichloromethane (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel.

-

Method 2: The Carbon Disulfide Method

This two-step, one-pot approach is generally preferred due to the avoidance of the highly toxic thiophosgene. It involves the formation of a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.

Reaction Scheme:

4-Ethylaniline first reacts with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield this compound.

Experimental Protocol:

-

Materials: 4-Ethylaniline, carbon disulfide (CS₂), potassium carbonate (K₂CO₃), sodium persulfate (Na₂S₂O₈), water, ethyl acetate.

-

Procedure:

-

To a 25 mL flask, sequentially add 4-ethylaniline (5.0 mmol, 1.0 equiv.), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10.0 mmol, 2.0 equiv.).

-

The mixture is stirred at room temperature overnight to form the dithiocarbamate salt.

-

Sodium persulfate (5.0 mmol, 1.0 equiv.), potassium carbonate (5.0 mmol, 1.0 equiv.), and water (5.0 mL) are then added to the reaction mixture.

-

The mixture is stirred at room temperature for 1 hour.

-

Upon completion, brine (2.0 mL) is added, and the mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and their expected results.

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.[1]

| Property | Value |

| CAS Number | 18856-63-8 |

| Molecular Formula | C₉H₉NS |

| Molecular Weight | 163.24 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 245 °C |

| Density | 1.075 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.62 |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the ethyl and aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 (d, J ≈ 8 Hz) | Doublet | 2H | Ar-H (ortho to ethyl) |

| ~7.1 (d, J ≈ 8 Hz) | Doublet | 2H | Ar-H (meta to ethyl) |

| ~2.6 (q, J ≈ 7.5 Hz) | Quartet | 2H | -CH₂- |

| ~1.2 (t, J ≈ 7.5 Hz) | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show signals for the aromatic, ethyl, and isothiocyanate carbons. The isothiocyanate carbon signal is often broad and of low intensity.

| Chemical Shift (δ) ppm | Assignment |

| ~144 | Ar-C (para to ethyl) |

| ~135 | -N=C =S |

| ~129 | Ar-C (meta to ethyl) |

| ~126 | Ar-C (ortho to ethyl) |

| ~125 | Ar-C (ipso to ethyl) |

| ~29 | -CH₂- |

| ~15 | -CH₃ |

The IR spectrum is crucial for identifying the characteristic isothiocyanate functional group. The most prominent feature is a strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Medium | C-H stretch (aliphatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~2100 | Strong, Sharp | -N=C=S asymmetric stretch |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ is expected at m/z 163.

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ |

| 148 | Moderate | [M - CH₃]⁺ |

| 135 | Moderate | [M - C₂H₄]⁺ |

| 104 | High | [M - NCS]⁺ |

Visualized Workflows and Pathways

Synthesis Pathway

The general synthetic route from 4-ethylaniline to this compound is depicted below.

Characterization Workflow

A typical workflow for the characterization of the synthesized product is outlined below.

References

An In-depth Technical Guide to 4-Ethylphenyl isothiocyanate (CAS Number 18856-63-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylphenyl isothiocyanate (CAS: 18856-63-8), a member of the isothiocyanate class of organic compounds, is a molecule of significant interest in the fields of chemical synthesis and drug discovery. Isothiocyanates, naturally occurring in cruciferous vegetables, are well-documented for their diverse biological activities, including anticarcinogenic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis protocols, safety and handling procedures, and a detailed exploration of its potential biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature, characterized by the presence of a reactive isothiocyanate (-N=C=S) functional group attached to a 4-ethylphenyl ring.[1][2][3][4] This functional group is responsible for its characteristic reactivity and biological activities.

| Property | Value | Reference |

| CAS Number | 18856-63-8 | [1][2][3][4] |

| Molecular Formula | C₉H₉NS | [1][2][3][4] |

| Molecular Weight | 163.24 g/mol | [1][2][3][4] |

| Appearance | Clear yellow to orange to brown liquid | [5] |

| Boiling Point | 245 °C (lit.) | [1][2][3][4] |

| Density | 1.075 g/mL at 25 °C (lit.) | [2][3][4] |

| Refractive Index | n20/D 1.62 (lit.) | [1][2][3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3][4] |

| Solubility | Soluble in organic solvents. | |

| SMILES | CCc1ccc(cc1)N=C=S | [1][3][4] |

| InChI | 1S/C9H9NS/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3 | [3][4] |

| InChIKey | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [3][4] |

Synthesis

A common and efficient method for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt, which is then treated with a desulfurizing agent.

Experimental Protocol: One-Pot Synthesis of this compound from 4-Ethylaniline

This protocol is adapted from a general method for the one-pot synthesis of aryl isothiocyanates.

Materials:

-

4-Ethylaniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃)

-

2,4,6-Trichloro-1,3,5-triazine (TCT)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Sodium hydroxide (NaOH)

Procedure:

-

Formation of Dithiocarbamate Salt: In a round-bottom flask equipped with a magnetic stirrer, add 4-ethylaniline (20 mmol) and potassium carbonate (40 mmol) to 20 mL of water.

-

Slowly add carbon disulfide (24 mmol) dropwise to the stirring suspension at room temperature over a period of 20-30 minutes.

-

Continue stirring the mixture for 3-5 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting amine.

-

Desulfurization: Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of 2,4,6-trichloro-1,3,5-triazine (TCT) (10 mmol) in dichloromethane (CH₂Cl₂).

-

Add the TCT solution dropwise to the vigorously stirred, cooled dithiocarbamate salt suspension. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, stir the biphasic mixture for an additional 30 minutes at 0 °C.

-

Work-up: Allow the reaction mixture to warm to room temperature.

-

Add a solution of sodium hydroxide to the mixture to adjust the pH to >11, which helps in dissolving the cyanuric acid byproduct.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Figure 1. General workflow for the one-pot synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3][4] It is corrosive and can cause severe skin burns and eye damage.[3][4] It is also toxic if inhaled or swallowed.[6]

| Hazard Information | Details | Reference |

| GHS Pictograms | Corrosion (GHS05) | [3][4] |

| Signal Word | Danger | [3][4] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [3][4] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |

| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, chemical-resistant apron, and a suitable respirator. | [3][4] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. It is sensitive to moisture. | [2] |

Biological Activities and Mechanisms of Action

Isothiocyanates, as a class of compounds, are known to exhibit a wide range of biological activities, primarily attributed to their ability to react with nucleophilic cellular components, including proteins and peptides. While specific data for this compound is limited, the activities of structurally similar isothiocyanates, such as phenethyl isothiocyanate (PEITC) and a compound referred to as "E-4IB" (which is likely ethyl-4-isothiocyanatobutanoate, a closely related structure), provide strong predictive insights into its potential biological effects.

Anticancer Activity

Isothiocyanates are widely studied for their cancer chemopreventive and therapeutic potential. Their anticancer effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.

Studies on related isothiocyanates have demonstrated dose-dependent cytotoxic effects against various cancer cell lines. The IC₅₀ values for the closely related phenethyl isothiocyanate (PEITC) in several breast cancer cell lines are presented below.

| Cell Line | IC₅₀ (µM) | Reference |

| MDA-MB-231 | 7.2 | |

| T47D | 9.2 | |

| MCF-7 | 10.6 | |

| BT549 | 11.9 | |

| SKBR3 | 26.4 | |

| ZR-75-1 | 40.4 |

A study on a closely related compound, "Isothiocyanate E-4IB," in leukemic HL-60 cells showed a significant induction of apoptosis.[1]

| Treatment | Concentration (µM) | % Apoptotic Cells (FDA⁻/PI⁻) | % Apoptotic/Necrotic Cells (FDA⁻/PI⁺) | Time (h) | Reference |

| E-4IB | 5 | ~15% | ~10% | 24 | [1] |

| E-4IB | 10 | ~30% | ~20% | 24 | [1] |

Experimental Protocol: Annexin V Apoptosis Assay

This protocol describes a general method to quantify apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Isothiocyanate E‐4IB induces MAPK activation, delayed cell cycle transition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of apoptotic cells with fluorescein isothiocyanate-labeled annexin V in chinese hamster ovary cell cultures treated with cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethylphenyl isothiocyanate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise overview of the fundamental physicochemical properties of 4-Ethylphenyl isothiocyanate, a compound of interest in various research and development applications. The information is presented to be a ready reference for laboratory and development settings.

Physicochemical Data

The core quantitative data for this compound are summarized in the table below. These properties are essential for experimental design, safety protocols, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₉H₉NS | [1][2][3][4][5] |

| Linear Formula | C₂H₅C₆H₄NCS | [6] |

| Molecular Weight | 163.24 g/mol | [2][4][6] |

| CAS Number | 18856-63-8 | [1][4][5][6] |

| Density | 1.075 g/mL at 25 °C | [3][4][6] |

| Boiling Point | 245 °C | [3][4][6] |

| Refractive Index | n20/D 1.62 | [3][6] |

| Flash Point | >110 °C (230 °F) | [4] |

| InChI Key | XXLWCGRHJFEMQH-UHFFFAOYSA-N | [1][4][5][6] |

| SMILES | CCc1ccc(cc1)N=C=S | [2][4][6] |

Structural and Identification Parameters

A logical diagram outlining the key identifiers for this compound is provided below. This illustrates the relationship between the common name and its fundamental chemical identifiers.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound [webbook.nist.gov]

- 6. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of 4-Ethylphenyl Isothiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Ethylphenyl isothiocyanate (4-EPITC) in organic solvents. Due to the limited availability of direct quantitative solubility data for 4-EPITC, this document leverages qualitative information for structurally similar isothiocyanates and provides a detailed experimental protocol for precise solubility determination.

Core Concepts: Solubility Profile of Isothiocyanates

Isothiocyanates are a class of organosulfur compounds characterized by the functional group -N=C=S. Their solubility is governed by the interplay between the polar isothiocyanate group and the often nonpolar remainder of the molecule. This compound (Figure 1) possesses a phenyl ring substituted with an ethyl group, contributing to its hydrophobic character, and a polar isothiocyanate group that allows for interactions with polar solvents.

Generally, isothiocyanates exhibit good solubility in a range of common organic solvents.[1][2] Phenyl isothiocyanate, a related compound, is known to be soluble in organic solvents such as ethanol and ether but has limited solubility in water.[3][4] The aromatic ring in these compounds enhances their solubility in non-polar and aromatic solvents, while the polar isothiocyanate group facilitates dissolution in more polar organic solvents.[1]

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here in a full whitepaper)

Quantitative Solubility Data

| Solvent | Solubility of 2-Phenylethyl isothiocyanate (PEITC) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified |

| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified |

| Ethanol | ~ 30 mg/mL | Not Specified |

| Heptane | Soluble | Not Specified |

| Triacetin | Soluble | Not Specified |

| Water | 110 mg/L (experimental) | 20 |

Data for 2-Phenylethyl isothiocyanate is presented as a proxy for this compound.[2]

Experimental Protocol for Solubility Determination

A widely accepted and standard method for determining the solubility of a compound like this compound is the saturation shake-flask method , followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).[2]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of interest

-

Glass vials with tight-sealing caps

-

Shaking incubator or orbital shaker

-

Centrifuge (optional)

-

Syringes and syringe filters (e.g., 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly seal the vial to prevent solvent evaporation.[2]

-

-

Equilibration:

-

Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[2]

-

-

Sample Clarification:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed to permit the settling of the undissolved solid.

-

For more complete separation of the solid from the liquid phase, the vial may be centrifuged.[2]

-

-

Sample Collection and Preparation:

-

Quantification by HPLC:

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

The solubility is then calculated based on the measured concentration and the dilution factor.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

Understanding the solubility of this compound is crucial for its application in research, particularly in drug development and chemical synthesis. While direct quantitative data is sparse, the provided information on related compounds and the detailed experimental protocol offer a solid foundation for researchers to determine its solubility in various organic solvents. The shake-flask method followed by HPLC analysis is a robust and reliable approach for obtaining precise and accurate solubility data.

References

Spectroscopic Analysis of 4-Ethylphenyl Isothiocyanate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 4-Ethylphenyl isothiocyanate, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure

Chemical Formula: C₉H₉NS[1]

Molecular Weight: 163.24 g/mol

Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic protons. Based on the analysis of similar structures, the following chemical shifts are predicted in a deuterated chloroform (CDCl₃) solvent, referenced to tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.3 | d | 2H | Ar-H (ortho to -NCS) |

| ~7.1 - 7.2 | d | 2H | Ar-H (meta to -NCS) |

| ~2.65 | q | 2H | -CH₂-CH₃ |

| ~1.25 | t | 3H | -CH₂-CH₃ |

¹³C NMR Data (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. A notable feature of isothiocyanates is that the carbon of the -NCS group often shows a broad signal or may be difficult to observe (a phenomenon referred to as "near-silence").[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Ar-C (para to -NCS) |

| ~135 | -N=C =S |

| ~130 | Ar-C (ipso, attached to -NCS) |

| ~129 | Ar-CH (meta to -NCS) |

| ~126 | Ar-CH (ortho to -NCS) |

| ~28 | -C H₂-CH₃ |

| ~15 | -CH₂-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of this compound is characterized by a very strong and sharp absorption band for the isothiocyanate (-N=C=S) group.[4] Data presented here is sourced from the NIST Chemistry WebBook.[1][5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~2930 | Medium | C-H stretch (aliphatic) |

| ~2100 | Very Strong, Sharp | -N=C=S asymmetric stretch |

| ~1605 | Medium | C=C stretch (aromatic) |

| ~1500 | Strong | C=C stretch (aromatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules.[6]

Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. Data is sourced from the NIST Chemistry WebBook.[1][5]

| m/z | Relative Intensity | Assignment |

| 163 | High | [M]⁺ (Molecular Ion) |

| 148 | High | [M - CH₃]⁺ |

| 135 | Moderate | [M - C₂H₄]⁺ |

| 117 | Moderate | [M - C₂H₄ - S]⁺ or [C₇H₅N]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for liquid samples such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[8]

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.[8]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts.[9]

-

Cap the NMR tube securely.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.[8]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.[8]

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).[8]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and acquire the spectrum.[8]

-

IR Spectroscopy Protocol (Neat Liquid Film)

-

Sample Preparation:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Clean with a dry solvent like acetone if necessary and handle with gloves.[10]

-

Place 1-2 drops of the neat liquid this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[11]

-

-

Data Acquisition:

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Ionization:

-

Mass Analysis and Detection:

-

The molecular ion and any fragment ions formed are accelerated by an electric field into a mass analyzer.[14]

-

The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[14]

-

A detector records the abundance of ions at each m/z value, generating the mass spectrum.[14]

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. This compound [webbook.nist.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalpapers.com [chemicalpapers.com]

- 5. This compound [webbook.nist.gov]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. webassign.net [webassign.net]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate: Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylphenyl isothiocyanate, a crucial building block in pharmaceutical and chemical research. This document details its commercial availability, typical purity levels, potential impurities stemming from its synthesis, and the analytical methodologies for its characterization.

Commercial Availability and Stated Purity

This compound is readily available from several major chemical suppliers. The typical purity of commercially available products is 97% or 98%, as determined by gas chromatography (GC). Below is a summary of offerings from prominent vendors.

| Supplier | Stated Purity | Catalog Number (Example) | Analytical Method |

| Sigma-Aldrich | 98% | 475971 | GC[1][2] |

| Thermo Scientific Chemicals | 97% | B24353 | GC |

It is important to note that while a purity of 98% is commonly advertised, lots can vary, and for sensitive applications, independent verification of purity is highly recommended. Certificates of Analysis (CoA) are typically available from the supplier and provide lot-specific purity data.[1][3]

Synthesis and Potential Impurities

The most common synthetic route to this compound starts from 4-ethylaniline. A widely used method is the reaction of the aniline with carbon disulfide in the presence of a base, followed by the decomposition of the resulting dithiocarbamate salt. A classic example of this type of reaction is the synthesis of phenyl isothiocyanate, which can be adapted for the 4-ethyl derivative.

A general, adaptable two-step procedure is as follows:

-

Formation of the Dithiocarbamate Salt: 4-Ethylaniline is reacted with carbon disulfide and a base (e.g., ammonia, triethylamine, or potassium carbonate) in a suitable solvent.

-

Decomposition to the Isothiocyanate: The intermediate dithiocarbamate salt is then decomposed to form this compound. This can be achieved using various reagents, such as lead nitrate or by steam distillation.

Based on this synthetic pathway, potential impurities in the final product may include:

-

Unreacted 4-ethylaniline: The starting material for the synthesis.

-

N,N'-bis(4-ethylphenyl)thiourea: A common byproduct formed from the reaction of the isothiocyanate with unreacted aniline.

-

Residual Solvents: Solvents used in the synthesis and workup.

-

Byproducts from the decomposition of the dithiocarbamate salt.

The following diagram illustrates a generalized workflow for the synthesis and subsequent quality control of this compound.

Analytical Methodologies for Purity Determination

To ensure the quality of this compound for research and development, a combination of analytical techniques should be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common method for determining the purity of volatile compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer provides mass information for identification.

A general GC-MS protocol would involve:

-

Injection: A small, diluted sample is injected into the heated inlet of the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The temperature of the column is gradually increased (a temperature program) to elute the components.

-

Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.

While specific parameters can vary, a typical analysis would utilize a non-polar or medium-polarity capillary column. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. The NIST WebBook provides a reference mass spectrum for this compound (CAS No. 18856-63-8) which can be used for confirmation.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying components in a mixture. For isothiocyanates, which can be unstable, HPLC offers the advantage of analysis at lower temperatures compared to GC. Reversed-phase HPLC is a common mode used for these compounds.

A general HPLC protocol could include:

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is typically used for reversed-phase separations.

-

Detection: A UV detector is commonly used, as the aromatic ring in this compound absorbs UV light.

It is important to note that the isothiocyanate functional group itself does not have a strong chromophore. Derivatization with reagents like phenyl isothiocyanate (PITC) can be used to enhance UV detection and improve separation, especially when analyzing for trace impurities or in complex matrices.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound and for identifying impurities that may not be easily detected by GC or HPLC. The NMR spectra will show characteristic signals for the ethyl group and the aromatic protons, as well as a distinctive signal for the isothiocyanate carbon in the ¹³C spectrum.

Experimental Protocols

General Protocol for the Synthesis of this compound (Adapted from Phenyl Isothiocyanate Synthesis)

This protocol is adapted from a well-established procedure for the synthesis of phenyl isothiocyanate and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Ethylaniline

-

Carbon disulfide (CS₂)

-

Concentrated aqueous ammonia

-

Lead nitrate [Pb(NO₃)₂]

-

Steam distillation apparatus

-

Calcium chloride (CaCl₂)

-

Standard laboratory glassware

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer and cooled in an ice-salt bath, combine carbon disulfide and concentrated aqueous ammonia.

-

Slowly add 4-ethylaniline to the stirred mixture, maintaining a low temperature.

-

Continue stirring for 30-60 minutes after the addition is complete to allow for the formation of the ammonium 4-ethyldithiocarbamate salt, which may precipitate.

-

Dissolve the salt in water and transfer to a larger flask suitable for steam distillation.

-

With constant stirring, add a solution of lead nitrate in water. A black precipitate of lead sulfide will form.

-

Commence steam distillation immediately. Collect the distillate, which will contain the this compound as an oil.

-

Separate the oily product from the aqueous layer.

-

Dry the crude product over anhydrous calcium chloride.

-

For further purification, the product can be distilled under reduced pressure.

General Protocol for Purification by Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization is an effective purification method.

Materials:

-

Crude this compound

-

A suitable solvent or solvent pair (e.g., ethanol, hexanes, or a mixture)

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Büchner funnel and filter flask

Procedure:

-

In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of the purified product should form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

The purity of the recrystallized product should be confirmed by one of the analytical methods described above.

Conclusion

This compound is a commercially available reagent with typical purities in the range of 97-98%. For applications requiring high purity, researchers should be aware of potential impurities arising from its synthesis and should employ rigorous analytical methods such as GC-MS and HPLC for quality control. The provided general synthesis and purification protocols offer a starting point for the in-house preparation and purification of this important chemical intermediate.

References

- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound [webbook.nist.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Ethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Ethylphenyl isothiocyanate (CAS No: 18856-63-8). The following sections detail its physicochemical properties, associated hazards, recommended handling procedures, emergency protocols, and relevant biological context to ensure its safe and effective use in a laboratory setting.

Physicochemical and Toxicological Data

A clear understanding of the fundamental properties and hazards of this compound is paramount for its safe handling. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | [2][3] |

| Appearance | Clear yellow to orange to brown liquid | [4] |

| Boiling Point | 245 °C (lit.) | [2][3] |

| Density | 1.075 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.62 (lit.) | [2][3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

Table 2: Toxicological Information and Hazard Classifications

| Hazard Classification | Description | Reference(s) |

| Acute Toxicity (Oral) | Harmful if swallowed. | [5] |

| Acute Toxicity (Dermal) | Harmful in contact with skin. | [5] |

| Acute Toxicity (Inhalation) | Toxic if inhaled. | [5] |

| Skin Corrosion/Irritation | Causes severe skin burns. | [5] |

| Serious Eye Damage/Irritation | Causes serious eye damage. | [5] |

| GHS Pictograms | Corrosion (GHS05) | [2] |

| Signal Word | Danger | [2] |

| Hazard Statements (H-codes) | H314: Causes severe skin burns and eye damage. | [2] |

| Precautionary Statements (P-codes) | P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363, P405 | [2] |

| Transport Hazard Class | 8 (Corrosive) | [5] |

| Packing Group | III | [5] |

Experimental Protocols

Adherence to detailed and robust experimental protocols is critical for minimizing risk and ensuring experimental integrity.

Synthesis of this compound

While several general methods exist for the synthesis of isothiocyanates, a common approach involves the reaction of the corresponding amine with carbon disulfide. The following is a representative protocol adapted from general procedures for isothiocyanate synthesis.

Objective: To synthesize this compound from 4-ethylaniline.

Materials:

-

4-ethylaniline

-

Carbon disulfide (CS₂)

-

A suitable base (e.g., triethylamine or aqueous ammonia)

-

A desulfurylation agent (e.g., ethyl chloroformate or lead nitrate)

-

An appropriate solvent (e.g., dichloromethane, water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.

-

Formation of Dithiocarbamate Salt: To the flask, add 4-ethylaniline and the chosen solvent. While stirring vigorously, slowly add carbon disulfide from the dropping funnel. After the addition of CS₂, add the base dropwise, ensuring the temperature remains low. Continue stirring for the time specified in the chosen literature procedure to allow for the formation of the dithiocarbamate salt intermediate.

-

Desulfurization: Slowly add the desulfurylation agent to the reaction mixture. The reaction may be exothermic, so careful, controlled addition is crucial.

-

Work-up: After the reaction is complete, the work-up procedure will depend on the specific reagents used. A typical work-up may involve partitioning the mixture between an organic solvent and water in a separatory funnel. The organic layer is then washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to yield the final product.

Safe Handling and Storage Protocol

Objective: To outline the standard operating procedure for the safe handling and storage of this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate Personal Protective Equipment (PPE):

-

Chemical splash goggles and a face shield

-

Chemical-resistant gloves (e.g., nitrile rubber)

-

A lab coat or chemical-resistant apron

-

-

A certified chemical fume hood

-

Tightly sealed, compatible storage containers (e.g., glass)

-

Secondary containment

Procedure:

-

Pre-Handling:

-

Ensure a certified chemical fume hood is available and functioning correctly.

-

Don all required PPE before handling the chemical.

-

Have an emergency spill kit readily accessible.

-

Locate the nearest eyewash station and safety shower and ensure they are unobstructed.

-

-

Handling:

-

All manipulations of this compound must be performed within a chemical fume hood to avoid inhalation of vapors.

-

Avoid direct contact with skin and eyes.

-

Use compatible dispensing tools (e.g., glass pipettes) to transfer the liquid.

-

Keep the container tightly closed when not in use.

-

Avoid heating the compound unnecessarily, and keep it away from open flames or other ignition sources.

-

-

Storage:

-

Store this compound in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent exposure to moisture and air.

-

Store in a designated area for corrosive and toxic chemicals.

-

Use secondary containment to prevent spills from spreading.

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, and water.

-

Spill Cleanup Protocol

Objective: To provide a step-by-step procedure for safely cleaning up a small-scale spill of this compound. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department immediately.

Materials:

-

Spill kit containing:

-

Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

-

Chemical-resistant gloves, goggles, and a lab coat (or a disposable chemical-resistant suit)

-

A respirator with a suitable cartridge (e.g., type ABEK)

-

A scoop and brush (non-sparking)

-

A sealable, labeled hazardous waste container

-

Decontamination solution (e.g., soap and water)

-

Procedure:

-

Immediate Response:

-

Alert personnel in the immediate vicinity of the spill.

-

If the spill is large or if you are unsure how to proceed, evacuate the area and call your institution's emergency number.

-

-

Containment and Cleanup (for small, manageable spills):

-

Don the appropriate PPE, including respiratory protection.

-

Contain the spill by surrounding it with an inert absorbent material to prevent it from spreading.

-

Carefully apply the absorbent material over the spill, working from the outside in.

-

Allow the absorbent to fully soak up the liquid.

-

-

Collection and Disposal:

-

Using a non-sparking scoop and brush, carefully collect the absorbed material.

-

Place the contaminated absorbent into the designated hazardous waste container.

-

Seal the container and label it clearly as "Hazardous Waste: this compound spill debris."

-

-

Decontamination:

-

Decontaminate the spill area with a suitable cleaning solution (e.g., soap and water), followed by a final rinse with water.

-

Collect all decontamination materials (e.g., paper towels) and place them in the hazardous waste container.

-

-

Post-Cleanup:

-

Properly remove and dispose of all contaminated PPE in the hazardous waste container.

-

Wash hands and any exposed skin thoroughly with soap and water.

-

Report the spill to your supervisor and/or EHS department as per your institution's policy.

-

Waste Disposal Protocol

Objective: To ensure the safe and compliant disposal of this compound and its contaminated waste.

Materials:

-

Labeled, leak-proof hazardous waste container compatible with the chemical.

-

Secondary containment for the waste container.

Procedure:

-

Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, pipette tips, absorbent), must be collected in a dedicated hazardous waste container. Do not mix with other waste streams.[6]

-

Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Corrosive, Toxic).

-

Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area that is cool, well-ventilated, and away from incompatible materials. Use secondary containment.

-

Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain.[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and procedural workflows can enhance understanding and adherence to safety protocols.

Potential Biological Signaling Pathways

Isothiocyanates, as a class of compounds, are known to modulate several key signaling pathways involved in cellular stress response and inflammation. While specific research on this compound is limited, it is plausible that it interacts with similar pathways. The following diagrams illustrate the general mechanisms of action for isothiocyanates.

Caption: Nrf2 Signaling Pathway Activation by Isothiocyanates.

Caption: NF-κB Signaling Pathway Inhibition by Isothiocyanates.

Experimental and Safety Workflows

The following diagrams provide a visual representation of the logical flow for handling, spill response, and waste disposal of this compound.

Caption: Safe Handling and Storage Workflow.

Caption: Spill Cleanup Workflow.

Caption: Waste Disposal Workflow.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for comprehensive safety training, institutional protocols, and the information provided on the manufacturer's Safety Data Sheet (SDS). Always consult the SDS for this compound before use and adhere to all applicable local, state, and federal regulations.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. icecleaning.co.uk [icecleaning.co.uk]

- 5. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. research.arizona.edu [research.arizona.edu]

An In-depth Technical Guide to 4-Ethylphenyl Isothiocyanate and Phenyl Isothiocyanate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the fundamental properties of 4-Ethylphenyl isothiocyanate and Phenyl isothiocyanate. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of their chemical and physical characteristics, synthesis, and reactivity.

Core Properties: A Comparative Analysis

A summary of the key quantitative data for this compound and Phenyl isothiocyanate is presented below for straightforward comparison.

| Property | This compound | Phenyl Isothiocyanate |

| CAS Number | 18856-63-8[1][2] | 103-72-0[3][4] |

| Molecular Formula | C₉H₉NS[5][6] | C₇H₅NS[3][7] |

| Molecular Weight | 163.24 g/mol [1][6] | 135.19 g/mol [3][7] |

| Appearance | Clear yellow to orange to brown liquid[8] | Colorless to light yellow liquid with a pungent odor[3][9][10] |

| Boiling Point | 245 °C[1][2][11] | 218-221 °C[3][4][9][12] |

| Melting Point | Not available | -21 °C[3][4][9][12] |

| Density | 1.075 g/mL at 25 °C[1][2][11] | 1.132 g/mL at 20 °C[4][13] |

| Refractive Index | n20/D 1.62[1][2] | n20/D 1.6515[4][13] |

| Solubility | Insoluble in water [No specific citation found] | Insoluble in water; Soluble in alcohol and ether[4][10] |

Chemical Structures

The chemical structures of this compound and Phenyl isothiocyanate are depicted below. The key difference is the presence of an ethyl group at the para position of the phenyl ring in this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the fundamental physical properties of these specific isothiocyanates are not commonly published in peer-reviewed literature as they are considered routine analyses. However, this section outlines the general methodologies that would be employed.

General Protocol for the Synthesis of Aryl Isothiocyanates

A common method for synthesizing aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide.

Methodology:

-

Formation of Dithiocarbamate Salt: The parent aniline (aniline for phenyl isothiocyanate or 4-ethylaniline for this compound) is reacted with carbon disulfide in the presence of a base, such as aqueous ammonia or potassium carbonate, to form the corresponding dithiocarbamate salt intermediate.[14][15]

-

Desulfurization: The dithiocarbamate salt is then treated with a decomposition reagent, such as lead(II) nitrate or trichloroisocyanuric acid (TCT), to induce desulfurization and yield the final aryl isothiocyanate product.[14][15]

-

Purification: The resulting isothiocyanate is typically purified by distillation under reduced pressure.[14]

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of organic compounds like this compound and Phenyl isothiocyanate.

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded.

-

Melting Point: For solid compounds, the melting point is determined using a melting point apparatus. For compounds that are liquid at room temperature, the freezing point is determined by cooling the liquid until it solidifies. Phenyl isothiocyanate has a melting point of -21 °C.[3][4][9][12]

-

Density: Measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined, and the density is calculated.

-

Solubility: Determined by adding a small amount of the isothiocyanate to a known volume of a solvent (e.g., water, ethanol, ether) and observing whether it dissolves. Qualitative observations (soluble, partially soluble, insoluble) are typically recorded. Phenyl isothiocyanate is soluble in alcohol and ether but insoluble in water.[4][10]

Reactivity and Applications in Drug Development

The isothiocyanate functional group (-N=C=S) is highly reactive towards nucleophiles, which is central to its utility in chemical synthesis.[16] This reactivity is exploited in various applications, particularly in the context of drug development and protein chemistry.

Phenyl Isothiocyanate and the Edman Degradation

Phenyl isothiocyanate (PITC) is famously known as the Edman reagent, which is used for the sequential degradation of peptides and proteins to determine their amino acid sequence.[17][18][19]

The process involves two key steps:

-

Coupling: Under alkaline conditions, PITC reacts with the free N-terminal amino group of a peptide to form a phenylthiocarbamoyl (PTC) derivative.[19]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide chain intact.[18][20] This derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which can be identified by chromatography.[20] This cycle can be repeated to determine the sequence of the peptide.[18]

General Reactivity and Synthetic Utility

While isothiocyanates are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties, specific signaling pathways for this compound and Phenyl isothiocyanate are not well-defined in the context of drug development beyond their role as synthetic intermediates and analytical reagents.[23] Phenyl isothiocyanate has been studied for its potential to induce apoptosis in certain cancer cell lines.[10]

Conclusion

This compound and Phenyl isothiocyanate are closely related aromatic isothiocyanates with distinct physical properties primarily due to the presence of an ethyl group in the former. While Phenyl isothiocyanate is a well-established reagent in protein sequencing and a versatile building block in organic synthesis, the applications of this compound are less documented but are expected to be similar due to the shared reactive isothiocyanate functional group. This guide provides a foundational understanding of these two compounds for their effective utilization in research and development.

References

- 1. 4-乙基异硫氰酸苯酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 98 18856-63-8 [sigmaaldrich.com]

- 3. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 4. Phenyl isothiocyanate | 103-72-0 [chemicalbook.com]

- 5. This compound (CAS 18856-63-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. Phenyl Isothiocyanate | C7H5NS | CID 7673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97%, Thermo Scientific Chemicals 10 g | Buy Online [thermofisher.com]

- 9. nbinno.com [nbinno.com]

- 10. CAS 103-72-0: Phenyl isothiocyanate | CymitQuimica [cymitquimica.com]

- 11. CAS NO. 18856-63-8 | this compound | C9H9NS [localpharmaguide.com]

- 12. far-chemical.com [far-chemical.com]

- 13. Phenyl isothiocyanate reagent grade, 98 103-72-0 [sigmaaldrich.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]

- 19. longdom.org [longdom.org]

- 20. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. nbinno.com [nbinno.com]

- 22. Phenylisothiocyanate: Significance and symbolism [wisdomlib.org]

- 23. Phenyl Isothiocyanate - LKT Labs [lktlabs.com]

The Multifaceted Potential of Substituted Phenyl Isothiocyanates: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Substituted phenyl isothiocyanates (PITCs) are a class of naturally occurring and synthetic compounds that have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth overview of the potential applications of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising field.

Core Applications and Mechanisms of Action

Substituted phenyl isothiocyanates exert their biological effects through a variety of mechanisms, primarily stemming from the electrophilic nature of the isothiocyanate (-N=C=S) functional group. This group readily reacts with nucleophilic cellular components, such as cysteine residues in proteins, leading to the modulation of key signaling pathways.

Anticancer Activity

A substantial body of research has demonstrated the potent anticancer effects of substituted PITCs.[1][2][3] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines and suppress tumor growth in preclinical models.[4][5] The primary mechanisms underlying their anticancer activity include:

-

Induction of Apoptosis: PITCs can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), activation of caspases (like caspase-3, -8, and -9), and modulation of the Bcl-2 family of proteins.[6][7][8][9][10]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, frequently at the G2/M or G0/G1 phase, thereby preventing cancer cell division.[9]

-

Modulation of Signaling Pathways: PITCs are known to influence critical signaling pathways that are often dysregulated in cancer. These include the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-kinase (PI3K)/Akt, and p53 pathways.[11]

Antimicrobial Activity

Several substituted phenyl isothiocyanates have demonstrated efficacy against a spectrum of microbial pathogens, including bacteria and fungi. Their antimicrobial action is often attributed to the disruption of cell membrane integrity and function, leading to cell death.[12][13] This makes them potential candidates for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance.

Anti-inflammatory Properties